

# Sourcing and Availability of (S)-Rasagiline for Research: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-Rasagiline

Cat. No.: B1139387

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This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the sourcing, availability, and experimental application of **(S)-Rasagiline**. **(S)-Rasagiline**, also known as TVP-1022, is the S-enantiomer of Rasagiline. While the (R)-enantiomer, Rasagiline, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, the (S)-enantiomer is considered its relatively inactive counterpart in terms of MAO inhibition.[1][2][3] However, some studies suggest it may possess neuroprotective properties independent of this mechanism, making it a valuable tool for specific research applications.[4]

## Chemical and Physical Properties

**(S)-Rasagiline** is a secondary cyclic benzylamine propargylamine.[2] It is the S(–)-enantiomer of the chiral racemic compound AGN-1135. For research purposes, it is crucial to distinguish it from its active (R)-enantiomer and the racemic mixture.

Property	Value	Reference
IUPAC Name	(S)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine	
Synonyms	TVP-1022, S-PAI	
CAS Number	185517-74-2	
Molecular Formula	C <sub>12</sub> H <sub>13</sub> N	
Molecular Weight	171.24 g/mol	
Appearance	White to tan powder	
Solubility	DMSO: 38 mg/mL (221.91 mM)	
Storage	Store at -20°C for up to 1 year, or at -80°C for up to 2 years. Solutions are unstable and should be prepared fresh.	

## Sourcing and Availability for Research

**(S)-Rasagiline** is available from several chemical suppliers for research use only and is not intended for human consumption. Researchers should always request a certificate of analysis to confirm the identity, purity, and enantiomeric excess of the compound.

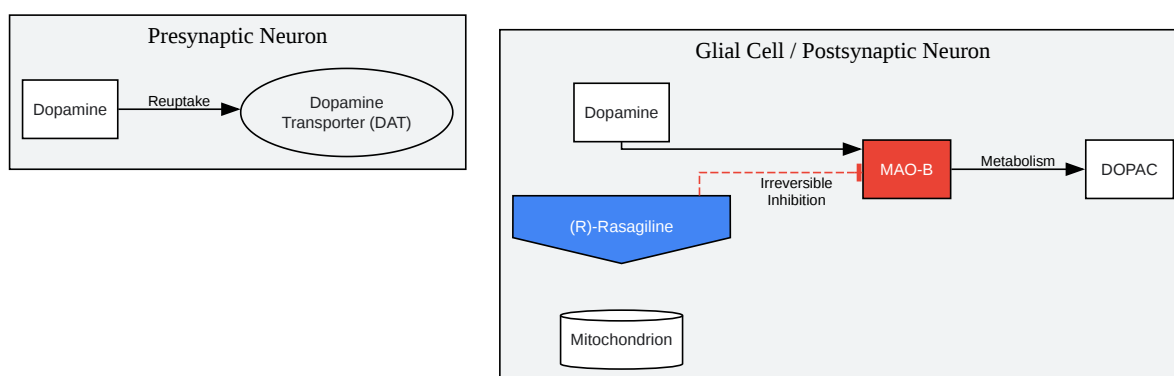
Supplier	Product Name	Catalog Number	Purity	Notes
Selleck Chemicals	(S)-Rasagiline	E4978	>98%	Also described as a click chemistry reagent due to its alkyne group.
MedchemExpress	(S)-Rasagiline	HY-112615	Not specified	Also available as the mesylate salt (TVP1022 mesylate).
TargetMol	(S)-Rasagiline	T13252	>98%	Available as a pre-dissolved solution in DMSO.
BOC Sciences	Rasagiline	136236-51-6	Not specified	Lists the CAS for the (R)-enantiomer but may offer custom synthesis for the (S)-enantiomer.

Note: Availability, pricing, and purity may vary. It is recommended to contact the suppliers directly for the most current information.

## Mechanism of Action and Signaling Pathways

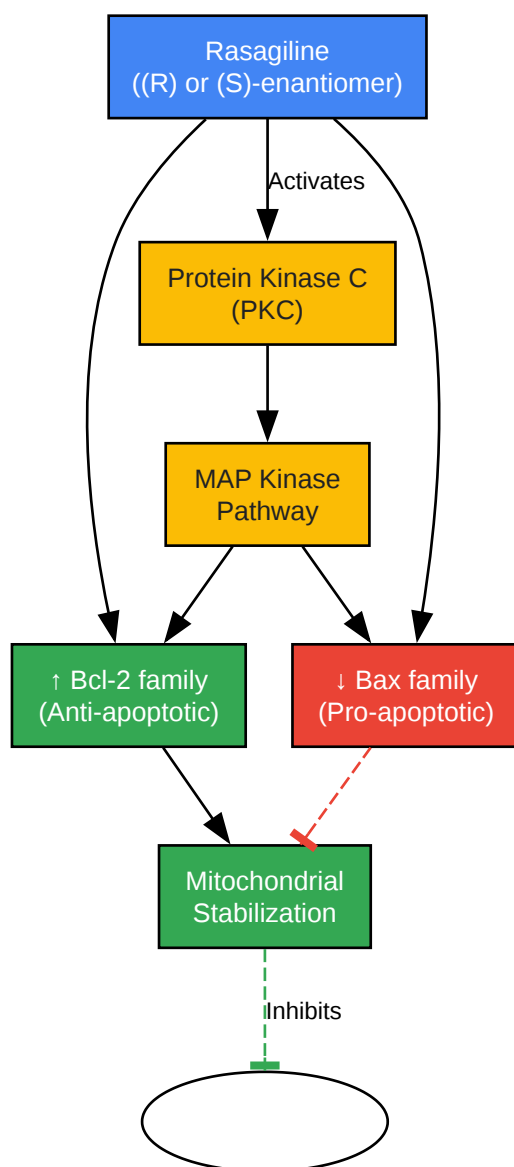
The primary mechanism of the active enantiomer, (R)-Rasagiline, is the selective and irreversible inhibition of MAO-B. This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, Rasagiline increases synaptic dopamine levels, which is therapeutic in Parkinson's disease. **(S)-Rasagiline** is a very weak and poorly selective MAO inhibitor in comparison.

However, Rasagiline and potentially its (S)-enantiomer have demonstrated neuroprotective effects that may be independent of MAO-B inhibition. These effects are thought to be mediated by the modulation of signaling pathways involved in cell survival and apoptosis. Proposed mechanisms include the upregulation of anti-apoptotic proteins like Bcl-2, activation of protein kinase C (PKC) and the MAP kinase pathway, and protection of the mitochondrial membrane potential.



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**Figure 1:** Simplified pathway of dopamine metabolism and (R)-Rasagiline's mechanism of action.



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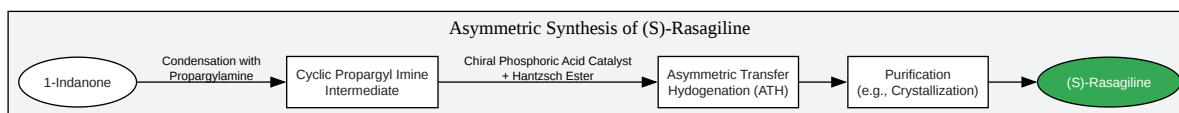
**Figure 2:** Proposed neuroprotective signaling pathways associated with Rasagiline.

## Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducible research. The following sections outline methodologies for the synthesis, analysis, and biological evaluation of **(S)-Rasagiline**.

## Synthesis Workflow

The synthesis of Rasagiline enantiomers often starts from 1-indanone. A common strategy involves the alkylation of the corresponding chiral 1-aminoindan. More recent methods utilize asymmetric synthesis to avoid resolution steps, such as using imine reductases or chiral phosphoric acid catalysts.



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**Figure 3:** General workflow for the asymmetric synthesis of **(S)-Rasagiline**.

A detailed protocol for asymmetric synthesis is described by Park et al. (2021), involving the reduction of a cyclic propargyl imine intermediate using a chiral phosphoric acid catalyst and a Hantzsch ester, which can be scaled to the gram level.

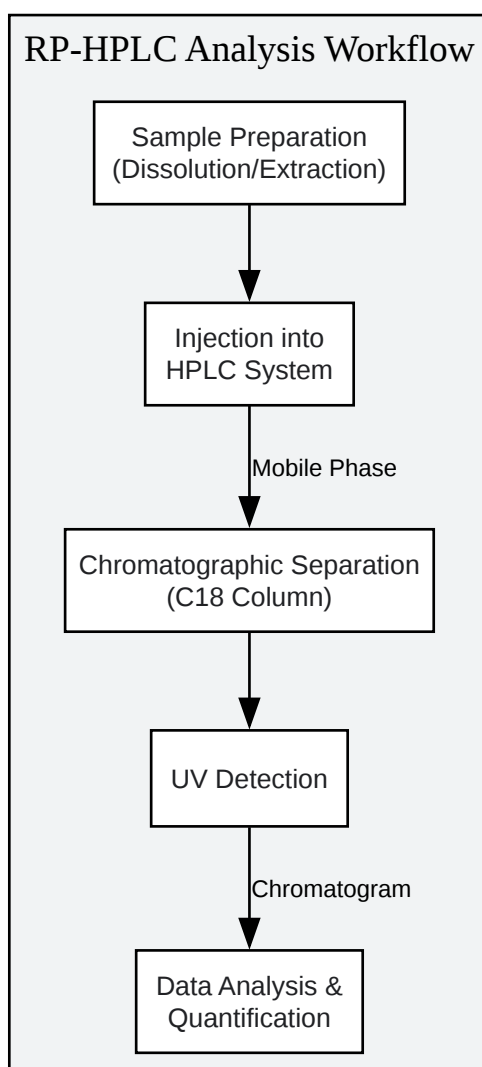
## Analytical Methods

Accurate quantification and characterization of **(S)-Rasagiline** are critical. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

**RP-HPLC Method for Quantification:** A stability-indicating Reverse Phase HPLC (RP-HPLC) method can be used for the determination of Rasagiline in pharmaceutical products.

- Column: ODS C18 RP Column (e.g., 150x4.6mm, 5µm).
- Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., Phosphate Buffer, pH 7.0). The ratio may need optimization (e.g., 5:95 v/v Acetonitrile:water adjusted to pH 3.1).
- Flow Rate: 1.0 - 1.5 mL/min.
- Detection: UV detection at 210 nm or 290 nm.

- Internal Standard: An appropriate internal standard (e.g., Acyclovir or Selegiline) should be used for accurate quantification.
- Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent like acetonitrile. For biological samples, a liquid-liquid extraction may be necessary.



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**Figure 4:** Workflow for the analysis of **(S)-Rasagiline** using RP-HPLC.

## In Vitro Experimental Protocols

**(S)-Rasagiline** can be used in various in vitro assays to investigate its biological activity, particularly its potential neuroprotective effects.

Cell Viability and Proliferation Assays (e.g., MTT, BrdU): These assays are used to determine the effect of **(S)-Rasagiline** on cell survival and growth.

- Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates and allow them to adhere.
- Treatment: Treat cells with varying concentrations of **(S)-Rasagiline**. A vehicle control (e.g., DMSO) should be included. If investigating neuroprotection, an insult (e.g., an oxidative stressor like N-methyl(R)salsolinol) can be applied with or without **(S)-Rasagiline**.
- Incubation: Incubate for a specified period (e.g., 24-48 hours).
- Assay:
  - MTT Assay: Add MTT reagent, incubate, and then add solubilization solution. Measure absorbance to determine metabolic activity as an indicator of cell viability.
  - BrdU Assay: Add BrdU labeling solution, incubate, and then follow the manufacturer's protocol for an ELISA-based detection of DNA synthesis as a measure of proliferation.

Mitochondrial Membrane Potential Assay: This assay assesses the effect of **(S)-Rasagiline** on mitochondrial health, which is often compromised in neurodegenerative models.

- Cell Culture and Treatment: Prepare and treat cells as described above.
- Staining: Use a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1). In healthy cells with high potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.
- Analysis: Measure the red/green fluorescence ratio using a fluorescence microscope or plate reader. An increase in this ratio suggests stabilization of the mitochondrial membrane.

## In Vivo Experimental Protocols

Animal models are used to study the effects of **(S)-Rasagiline** in a whole organism.



Ischemia Model in Rats: Studies have investigated the neuroprotective effects of Rasagiline and its enantiomers in models of stroke.

- Animal Model: Induce permanent middle cerebral artery occlusion (MCAO) in rats.
- Drug Administration: Administer **(S)-Rasagiline** (e.g., 1-3 mg/kg) via intraperitoneal (i.p.) injection or intravenous (i.v.) infusion at specific time points relative to the MCAO procedure.
- Outcome Measures:
  - Neurological Scoring: Assess motor and neurological deficits at various time points (e.g., 24 and 48 hours) using a neurological severity score (NSS).
  - Infarct Volume: Measure the volume of the necrotic brain region at the end of the study using methods like TTC staining or MRI.
- Data Analysis: Compare the outcomes in the **(S)-Rasagiline**-treated group to a saline-treated control group.

Researchers should adhere to all relevant institutional and national guidelines for the ethical use of animals in research.

## Conclusion

**(S)-Rasagiline** is a readily available research chemical that serves as an important control compound for its active enantiomer, (R)-Rasagiline. Its potential for MAO-independent neuroprotective effects makes it a molecule of interest for researchers investigating novel therapeutic strategies for neurodegenerative diseases. This guide provides a foundational framework for sourcing **(S)-Rasagiline** and employing it in various experimental settings, from chemical analysis to in vivo studies. Adherence to detailed protocols and careful characterization of the compound are paramount for generating robust and reproducible scientific data.

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## References

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